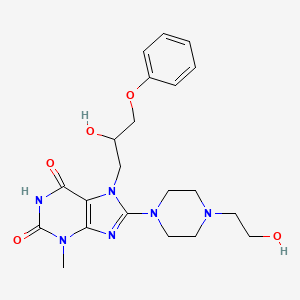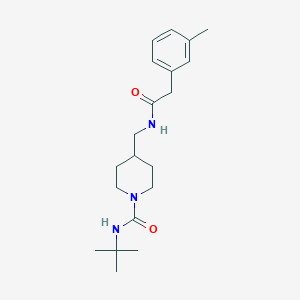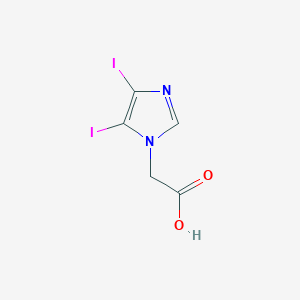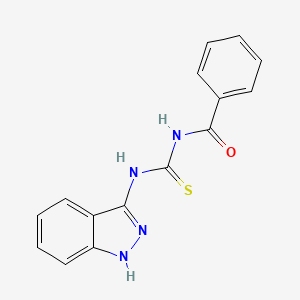
N-(1H-indazol-3-ylcarbamothioyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Antibacterial Activity
A study by Wanjari et al. (2021) synthesized a series of benzamide derivatives, including N-(benzo[d]oxazol-2-ylcarbamothioyl)-2/4-substituted benzamides, which were evaluated for their antibacterial activity against Gram-positive and Gram-negative bacteria. These derivatives displayed moderate to potent antibacterial effectiveness, suggesting their potential utility in developing new antibacterial agents (Wanjari, Mokale, Bharati, & Ingle, 2021).
Chromium Measurement in Pharmaceutical Samples
Vazifekhoran et al. (2023) utilized N-(thiazol-2-ylcarbamothioyl) benzamide as a neutral ionophore in the creation of chromium(III) sensors, showcasing its application in environmental and pharmaceutical analysis. These sensors demonstrated rapid response times and sensitivity to chromium(III) concentrations, highlighting the versatility of benzamide derivatives in analytical chemistry (Vazifekhoran, Hajiaghababaei, Allahgholi Ghasri, Shahvelayati, & Kalateh, 2023).
Melanoma Cytotoxicity
Research by Wolf et al. (2004) explored radioiodinated N-(2-(diethylamino)ethyl)benzamides, a class of benzamide derivatives, for their selective uptake by melanotic melanoma cells. These compounds were investigated for potential use in targeted drug delivery systems for melanoma therapy, demonstrating enhanced cytotoxicity against melanoma cells compared to standard cytostatics, indicating their promising application in cancer treatment (Wolf, Bauder-Wüst, Mohammed, Schönsiegel, Mier, Haberkorn, & Eisenhut, 2004).
Anti-HIV-1 Activity
Turpin et al. (1999) synthesized pyridinioalkanoyl thiolesters (PATEs), novel structures including benzamide derivatives, as anti-HIV-1 agents targeting the viral nucleocapsid protein zinc fingers. These compounds exhibited superior anti-HIV-1 activity with minimal cellular toxicity, establishing thiolester benzamides as a new chemotype for anti-HIV research (Turpin, Song, Inman, Huang, Wallqvist, Maynard, Covell, Rice, & Appella, 1999).
Mécanisme D'action
Target of Action
Compounds with similar structures have been reported to exhibit a broad range of biological activities .
Mode of Action
Similar compounds have been found to interfere with platelet aggregation , suggesting that 1-benzoyl-3-(1H-indazol-3-yl)thiourea might interact with its targets in a similar manner.
Biochemical Pathways
Compounds with similar structures have been reported to exhibit a broad range of biological activities , suggesting that multiple pathways could be affected.
Result of Action
Similar compounds have been found to exhibit a broad range of biological activities , suggesting that 1-benzoyl-3-(1H-indazol-3-yl)thiourea might have similar effects.
Propriétés
IUPAC Name |
N-(1H-indazol-3-ylcarbamothioyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4OS/c20-14(10-6-2-1-3-7-10)17-15(21)16-13-11-8-4-5-9-12(11)18-19-13/h1-9H,(H3,16,17,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPNWKXFXRNZNJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=S)NC2=NNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

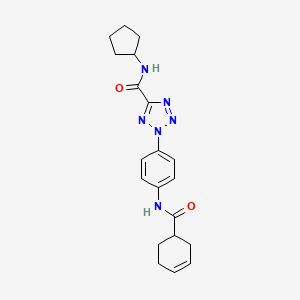


![1-(benzo[d][1,3]dioxole-5-carbonyl)-N-methoxy-N-methylazetidine-3-carboxamide](/img/structure/B2561892.png)

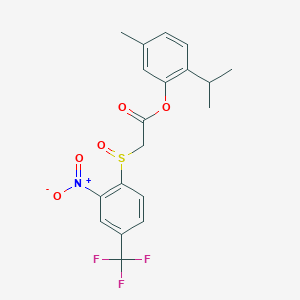
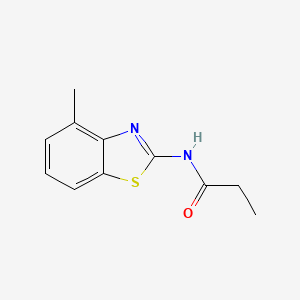


![N-(4-methylbenzyl)-3-(4-methylphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/no-structure.png)
![3-fluoro-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)benzamide](/img/structure/B2561900.png)
